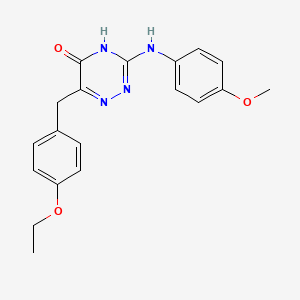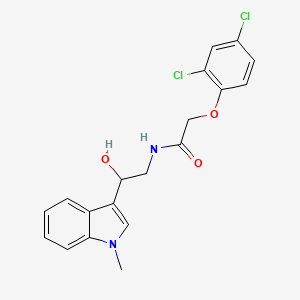![molecular formula C27H27N3O2 B2572340 4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-90-6](/img/structure/B2572340.png)
4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "MPBP" and is known for its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MPBP is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. MPBP has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant properties. MPBP has also been found to modulate the activity of glutamate receptors, which may be responsible for its anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPBP in lab experiments is its unique chemical structure and potential therapeutic applications. MPBP has been found to exhibit a range of pharmacological effects, making it a versatile compound for studying various neurological disorders. However, one of the limitations of using MPBP is its limited availability and high cost. This may make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for research involving MPBP. One area of interest is its potential use in treating cognitive impairments associated with Alzheimer's disease. MPBP has been shown to improve memory and learning in animal models of Alzheimer's disease, making it a promising compound for further study. Another area of interest is its potential use in treating schizophrenia. MPBP has been found to exhibit antipsychotic properties, and further research may reveal its efficacy in treating this disorder. Additionally, more research is needed to fully understand the mechanism of action of MPBP and its potential use in treating other neurological disorders.
Métodos De Síntesis
The synthesis of MPBP involves a series of chemical reactions starting with the reaction of 2-methylphenol with propylene oxide to form 2-methylphenyl-3-propoxy-1-propanol. This intermediate is then reacted with 1,2-dibromoethane to form 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol. The final step involves the reaction of 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol with 1-phenylpyrrolidin-2-one and potassium carbonate to form MPBP.
Aplicaciones Científicas De Investigación
MPBP has been studied extensively for its potential therapeutic applications in various fields. It has been found to exhibit antipsychotic, anticonvulsant, and anxiolytic properties. MPBP has also been studied for its potential use as an antidepressant and for treating cognitive impairments associated with Alzheimer's disease.
Propiedades
IUPAC Name |
4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-20-10-5-8-15-25(20)32-17-9-16-29-24-14-7-6-13-23(24)28-27(29)21-18-26(31)30(19-21)22-11-3-2-4-12-22/h2-8,10-15,21H,9,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGSXPKGKIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)
![3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2572263.png)

![N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2572265.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)

![1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide](/img/structure/B2572280.png)
